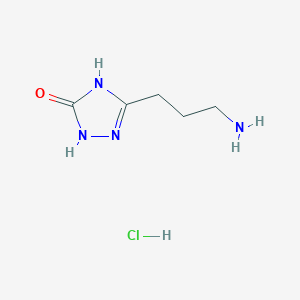

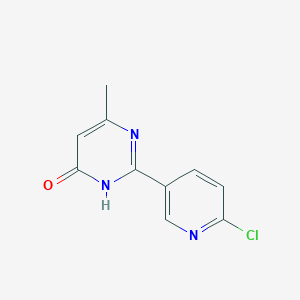

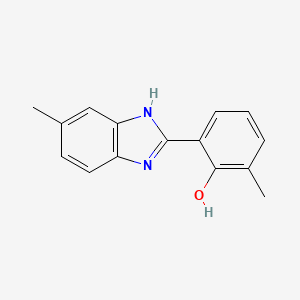

![molecular formula C8H11N3OS B1384556 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1172749-36-8](/img/structure/B1384556.png)

2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Overview

Description

“2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H6N2OS . It is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) .

Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves numerous methods . For instance, a novel synthetic method for Palbociclib, which starts with 2-(methylthio)pyrimidin-4-(3H)-one, involves nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one pot-two step method (Heck reaction, ring close sequence), oxidation and bromination, cross-coupling reaction, Heck reaction, and aqueous workup .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. The compound has a molecular weight of 142.179 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, it was used in the synthesis of Palbociclib, a small molecule CDK inhibitor .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.179 . More detailed properties such as density, boiling point, and others are not available in the search results.Scientific Research Applications

Synthesis and Activity Exploration

The compound 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives have been the subject of extensive research due to their potent biological activities. A study focused on synthesizing a variety of novel derivatives, particularly 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones, displaying significant analgesic and anti-inflammatory activities. Among the compounds, some showed more potent analgesic activity, and a few exhibited enhanced anti-inflammatory activity compared to the standard diclofenac sodium (Alagarsamy et al., 2006).

Antifolate Activity

Research on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, particularly with di- and trimethoxyaralkyl substitution at the 6-position, revealed their potential in inhibiting dihydrofolate reductase from different sources. One compound, in particular, demonstrated notable enzyme inhibition, suggesting its potential therapeutic applications in treating opportunistic infections in immune-compromised patients (Rosowsky et al., 1995).

Antimycobacterial Properties

Derivatives such as 7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their antimycobacterial potential. Certain compounds demonstrated significant activity against Mycobacterium tuberculosis, and molecular docking studies further validated their potential as antimycobacterial agents (Malothu et al., 2018).

Physicochemical Properties and Antimicrobial Activity

Physicochemical Characterization

A study characterized 6'-methylidene-2,3-dihydro-1H-spiro[pyridine-4,5'-thieno[2,3-d]pyrimidin]-4'(3'H)-one derivatives for their acid-base properties and lipophilicity. While most compounds showed moderate activity against Gram-positive bacteria strains, they did not exhibit significant effects against Gram-negative bacteria and fungi, highlighting the selectivity and potential use of these compounds in targeting specific microbial strains (Candia et al., 2017).

Antifungal Activity

Novel 2-alkylamino-3-aryl-8-cyano-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized and preliminarily evaluated for their antifungal activity. Some of these compounds displayed moderate antifungal activity, indicating their potential in therapeutic applications (Ren et al., 2014).

Safety and Hazards

When handling “2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one”, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

It’s suggested that similar compounds inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may exert neuroprotective and anti-inflammatory effects.

Pharmacokinetics

The synthesis of similar compounds has been described , which could potentially influence their pharmacokinetic properties.

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It inhibits the production of inflammatory mediators such as NO and TNF-α , and reduces the expression of markers associated with ER stress and apoptosis .

Action Environment

The synthesis and stability of similar compounds could potentially be influenced by factors such as temperature, ph, and the presence of other chemical agents .

Biochemical Analysis

Biochemical Properties

2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities. The compound interacts with the adenosine triphosphate-binding pocket of kinases, inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell proliferation and survival .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases involved in the mitogen-activated protein kinase pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the adenosine triphosphate-binding site of kinases. This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting kinase activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the kinase active site. This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of kinase activity. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization. Additionally, binding proteins in the blood can influence the compound’s distribution to different tissues, impacting its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its localization and activity. Additionally, the compound may be targeted to specific organelles, such as the mitochondria or nucleus, where it can exert distinct effects on cellular processes .

Properties

IUPAC Name |

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-13-8-10-6-2-3-9-4-5(6)7(12)11-8/h9H,2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJNCVRBWFZBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CNCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

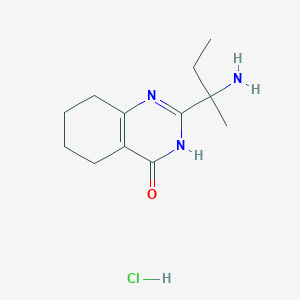

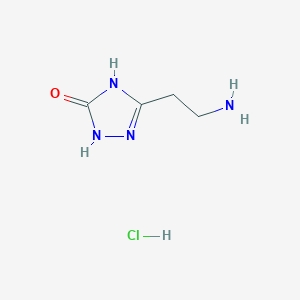

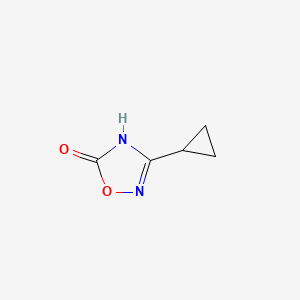

![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)

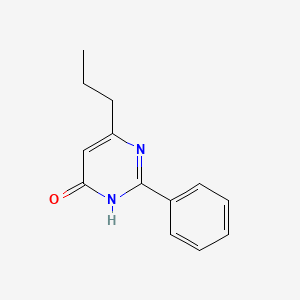

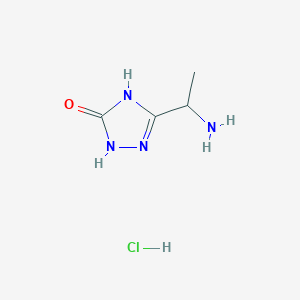

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)

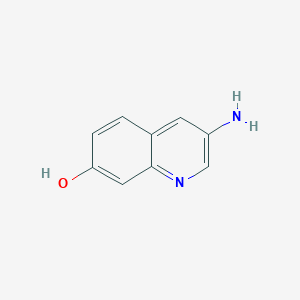

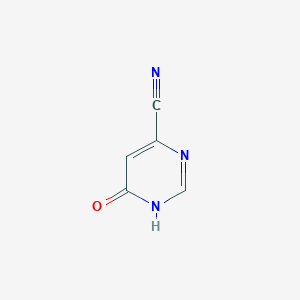

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)